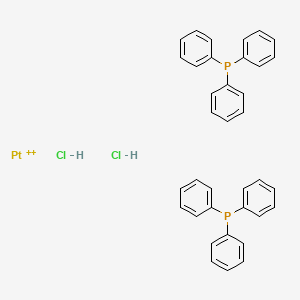
Dichlorobis(triphenylphosphine)platinum (II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(triphenylphosphine)platinum (II) is a coordination complex with the chemical formula [PtCl2(PPh3)2]. It is a platinum-based compound where the platinum atom is coordinated to two chloride ions and two triphenylphosphine ligands. This compound is widely used in various fields of chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(triphenylphosphine)platinum (II) can be synthesized by reacting potassium tetrachloroplatinate (K2PtCl4) with triphenylphosphine (PPh3) in an appropriate solvent. The reaction typically proceeds as follows:
K2PtCl4+2PPh3→[PtCl2(PPh3)2]+2KCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(triphenylphosphine)platinum (II) are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes using larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Dichlorobis(triphenylphosphine)platinum (II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or carbonyls.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, changing its oxidation state and reactivity.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including hydrogenation, hydroformylation, and cyclopropanation.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(triphenylphosphine)platinum (II) include:
Amines: For substitution reactions.
Hydrogen gas: For hydrogenation reactions.
Carbon monoxide: For hydroformylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amine-coordinated platinum complexes, while hydrogenation reactions can yield reduced organic compounds .
科学研究应用
Dichlorobis(triphenylphosphine)platinum (II) has a wide range of applications in scientific research:
Biology and Medicine: Platinum complexes, including Dichlorobis(triphenylphosphine)platinum (II), are studied for their potential anticancer properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of Dichlorobis(triphenylphosphine)platinum (II) involves its ability to coordinate with various ligands and catalyze reactions. The platinum center can undergo changes in its oxidation state, facilitating different types of chemical transformations. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death .
相似化合物的比较
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum (II): This isomer has a similar structure but different spatial arrangement of ligands.
Dichlorobis(triphenylphosphine)palladium (II): A palladium analog with similar reactivity and applications.
Uniqueness
Dichlorobis(triphenylphosphine)platinum (II) is unique due to its specific coordination geometry and reactivity. The trans configuration allows for distinct catalytic properties and interactions with ligands compared to its cis isomer and palladium analogs .
属性
分子式 |
C36H32Cl2P2Pt+2 |
|---|---|
分子量 |
792.6 g/mol |
IUPAC 名称 |
platinum(2+);triphenylphosphane;dihydrochloride |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChI 键 |
XAFJSPPHVXDRIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)

![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)
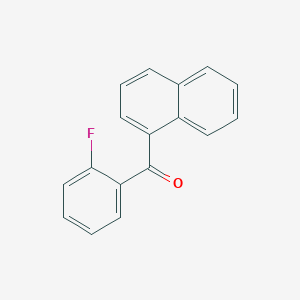
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
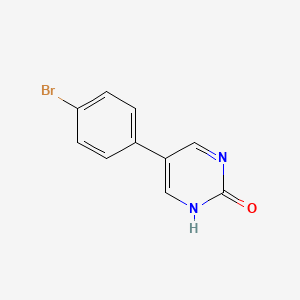
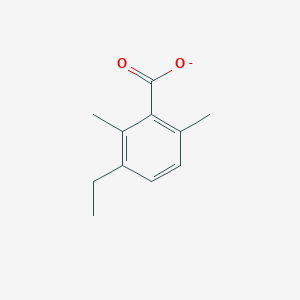
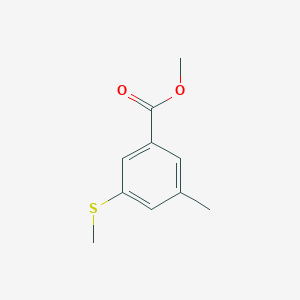
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
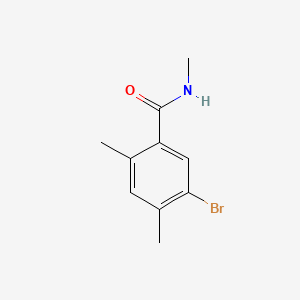
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
